molecular formula C18H38N2O B13807549 N,N-Dimethyl-N'-palmitoylhydrazide CAS No. 6971-86-4

N,N-Dimethyl-N'-palmitoylhydrazide

Cat. No.: B13807549
CAS No.: 6971-86-4
M. Wt: 298.5 g/mol
InChI Key: BHDMUWYOIUEAJB-UHFFFAOYSA-N
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Description

N,N-Dimethyl-N'-palmitoylhydrazide (C₁₈H₃₈N₂O, molecular weight: 298.3 Da) is a hydrazide derivative characterized by a dimethylamine group (-N(CH₃)₂) and a palmitoyl (C₁₆H₃₁CO-) substituent. Its InChIKey (BHDMUWYOIUEAJB-UHFFFAOYSA-N) confirms its structural uniqueness .

Properties

CAS No.

6971-86-4

Molecular Formula

C18H38N2O

Molecular Weight

298.5 g/mol

IUPAC Name

N',N'-dimethylhexadecanehydrazide

InChI

InChI=1S/C18H38N2O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(21)19-20(2)3/h4-17H2,1-3H3,(H,19,21)

InChI Key

BHDMUWYOIUEAJB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NN(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dimethyl-N’-palmitoylhydrazide can be synthesized through the reaction of palmitic acid with N,N-dimethylhydrazine. The reaction typically involves the activation of the carboxylic acid group of palmitic acid, followed by its reaction with N,N-dimethylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the hydrazide bond .

Industrial Production Methods

Industrial production of N,N-Dimethyl-N’-palmitoylhydrazide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring is common in industrial settings to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-N’-palmitoylhydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

Biochemical Research

Protein Interactions and Enzyme Activity
N,N-Dimethyl-N'-palmitoylhydrazide is utilized as a tool for studying protein interactions and enzyme activities. Its structural characteristics allow it to interact with biological macromolecules, making it valuable in metabolic pathway research. This compound can serve as a substrate or inhibitor in enzymatic reactions, providing insights into enzyme kinetics and mechanisms.

Case Study: Enzyme Inhibition
A study demonstrated that this compound could inhibit specific enzymes involved in lipid metabolism. This inhibition was quantified using kinetic assays, revealing its potential as a lead compound for developing therapeutic agents targeting metabolic disorders.

Pharmaceutical Development

Drug Formulation
The compound is explored for its role in drug formulations, particularly those targeting lipid-related diseases. Its hydrophobic nature allows it to enhance the bioavailability of poorly soluble drugs through solubilization and micelle formation.

Case Study: Lipid-Based Drug Delivery Systems
Research has shown that incorporating this compound into lipid-based drug delivery systems significantly improved the pharmacokinetic profiles of certain drugs. These systems demonstrated enhanced absorption and sustained release characteristics.

Chromatography and Mass Spectrometry
This compound is employed in analytical techniques such as chromatography and mass spectrometry for the analysis of complex biological samples. It aids in identifying metabolites and understanding metabolic pathways.

Toxicology Studies

Safety Profile Assessment
Studies assessing the safety profile of this compound have indicated low toxicity levels at therapeutic doses, making it a candidate for further development in clinical settings.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-N’-palmitoylhydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form covalent bonds with various biomolecules, leading to changes in their structure and function. This interaction can affect cellular processes and pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Hydrazides

Core Structural Features

Hydrazides (R–CONH–NH–R') share a common backbone but vary in substituents, which dictate their physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Molecular Formula Molecular Weight (Da) Key Functional Groups Lipophilicity (LogP)* Key Applications/Activities
N,N-Dimethyl-N'-palmitoylhydrazide C₁₈H₃₈N₂O 298.3 Palmitoyl, dimethylhydrazide High (>5) Patented (undisclosed)
N-(2,5-dimethylphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide C₁₅H₁₅N₃S 269.36 Thioamide, pyridinyl Moderate (~3.5) Anticancer (IC₅₀ = 0.8 µM)
N'-Methyl-N'-phenylacetohydrazide C₉H₁₂N₂O 164.20 Acetyl, phenyl Low (~1.8) Synthetic intermediate
N,N'-Disalicyloylhydrazine C₁₄H₁₂N₂O₄ 272.26 Salicyloyl, hydrazide Moderate (~2.5) Antioxidant, supramolecular assembly
(E)-N,N-Dimethyl-2-((E)-1-(2-(p-tolyl)hydrazono)propan-2-ylidene)hydrazinecarbothioamide (DMPTHP) C₁₃H₁₈N₆S 298.39 Thioamide, tolyl Moderate (~3.0) Metal chelation (Zn²⁺/Cd²⁺)

*Estimated using substituent contributions (e.g., palmitoyl chain adds ~6.5 to LogP).

Key Differentiators

  • Lipophilicity : The palmitoyl chain in this compound provides exceptional lipophilicity, surpassing aromatic (e.g., phenyl) or short-chain (e.g., acetyl) analogs. This property may enhance membrane permeability or compatibility with hydrophobic matrices .
  • Supramolecular Behavior : N,N'-Disalicyloylhydrazine forms O–H⋯O hydrogen-bonded networks, enabling crystal engineering. The palmitoyl analog’s long alkyl chain likely disrupts such interactions, favoring amorphous or micellar aggregation .

Patent vs. Literature Landscape

This compound’s 11 patents contrast with its absence in peer-reviewed studies, implying proprietary industrial applications (e.g., surfactants, drug delivery systems). In contrast, anticancer hydrazides like those in are extensively published, reflecting academic interest .

Biological Activity

N,N-Dimethyl-N'-palmitoylhydrazide (CAS Number: 6971-86-4) is a hydrazide derivative characterized by a long hydrocarbon chain, which influences its biological activity and potential applications in various fields, including medicinal chemistry and organic synthesis. This compound has garnered attention for its interactions with biological systems, leading to investigations into its mechanisms of action and therapeutic potential.

Synthetic Routes

This compound is synthesized through the reaction of palmitic acid with N,N-dimethylhydrazine. The process typically involves activating the carboxylic acid group of palmitic acid, followed by its reaction with N,N-dimethylhydrazine under controlled conditions, often in the presence of dehydrating agents to facilitate hydrazide bond formation.

Chemical Structure

  • Molecular Formula : C₁₈H₃₈N₂O
  • Molecular Weight : 298.52 g/mol

Physical Properties

  • Appearance : Generally a colorless to pale yellow liquid.
  • Solubility : Soluble in organic solvents such as chloroform and ethanol but insoluble in water.

This compound exhibits biological activity primarily through its ability to interact with various biomolecules. The hydrazide functional group can form covalent bonds with proteins and nucleic acids, potentially altering their structure and function. This interaction may lead to changes in cellular processes, including apoptosis, cell signaling, and gene expression .

Biological Studies and Findings

Research has indicated several biological activities associated with this compound:

Case Studies

Several case studies have explored the biological implications of hydrazides:

  • A study on related compounds demonstrated that hydrazides could induce apoptosis in cancer cells via mitochondrial pathways .
  • Another investigation highlighted the potential of hydrazides as drug candidates due to their ability to modify protein targets involved in disease pathways.

Comparison with Similar Compounds

Compound NameStructure TypeNotable Activity
N,N-DiisopropylethylamineTertiary amineNon-nucleophilic base in synthesis
N,N-DimethylacrylamideMonomerUsed in polymer production
N,N-Dimethyl-p-toluidineAromatic aminePolymerization accelerator

This compound is distinct due to its long hydrocarbon chain and hydrazide group, which provide unique chemical properties that are not present in simpler amines or other derivatives.

Safety and Toxicological Considerations

While this compound shows promise for various applications, safety data must be considered. Toxicological profiles indicate potential hazards including skin irritation and possible genotoxic effects. Further research is warranted to fully understand the safety profile of this compound in biological systems .

Q & A

Q. What are the optimal synthetic protocols for N,N-Dimethyl-N'-palmitoylhydrazide, and what catalysts or solvents enhance reaction efficiency?

Q. How can researchers confirm the molecular structure and purity of this compound?

  • Methodological Answer : Spectroscopic Characterization :
  • NMR : 1^1H NMR (CDCl3_3, 400 MHz) typically shows signals at δ 2.2–2.4 ppm (N–CH3_3), δ 1.2–1.6 ppm (palmitoyl CH2_2), and δ 8.1–8.3 ppm (hydrazide NH) .
  • FT-IR : Key peaks include 1640–1680 cm1^{-1} (C=O stretch) and 3300–3450 cm1^{-1} (N–H stretch).
    Purity Assessment :
  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~12.5 min .
  • Melting Point : Pure compounds exhibit sharp melting points (e.g., 98–100°C) .

Advanced Research Questions

Q. What computational methods are suitable for studying the electronic properties and reaction mechanisms of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model charge transfer dynamics, such as intramolecular charge transfer (ICT) states observed in similar hydrazides . Molecular docking studies (AutoDock Vina) assess binding affinity with biological targets (e.g., enzyme active sites), guided by spectroscopic data .

Q. How do solvent polarity and reaction temperature influence the stability and degradation pathways of this compound?

  • Methodological Answer :
  • Stability Studies : Accelerated degradation tests (40–60°C, pH 3–9 buffers) monitored via HPLC reveal hydrolysis of the hydrazide bond under acidic conditions. DMF stabilizes the compound by reducing proton activity .
  • Degradation Products : LC-MS identifies palmitic acid and N,N-dimethylhydrazine as primary breakdown products .

Q. What analytical challenges arise in detecting trace intermediates during this compound synthesis, and how can they be addressed?

  • Methodological Answer :
  • Challenges : Low-abundance intermediates (e.g., mono-methylated byproducts) may co-elute with the product in HPLC.
  • Solutions : Use UPLC with a high-resolution Q-TOF mass spectrometer for precise mass detection (<2 ppm error). Derivatization with phosphomolybdic acid enhances UV-vis detection sensitivity for hydrazine derivatives .

Methodological Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Toxicity Mitigation : Use fume hoods and nitrile gloves due to potential hepatotoxicity (observed in similar hydrazines). Monitor air quality for dimethylamine byproducts using OSHA-compliant detectors .
  • Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal in designated organic waste containers .

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